molecular formula C14H11N3OS3 B11171215 N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide

Cat. No.: B11171215
M. Wt: 333.5 g/mol
InChI Key: IOOJGTPPROKIMH-UHFFFAOYSA-N
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Description

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a heterocyclic compound that contains both thiadiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazole with thiophene-2-carbonyl chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes in microorganisms, leading to their death. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is unique due to the presence of both thiadiazole and thiophene rings, which confer distinct electronic and steric properties

Properties

Molecular Formula

C14H11N3OS3

Molecular Weight

333.5 g/mol

IUPAC Name

N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C14H11N3OS3/c18-13(11-7-4-8-19-11)15-14-17-16-12(21-14)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18)

InChI Key

IOOJGTPPROKIMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)C3=CC=CS3

Origin of Product

United States

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